molecular formula C9H7F5O B2808897 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene CAS No. 57076-58-1

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene

Cat. No.: B2808897
CAS No.: 57076-58-1
M. Wt: 226.146
InChI Key: WRPAREFSOUFJMM-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is an organic compound characterized by the presence of a methyl group and a pentafluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 1-methyl-4-hydroxybenzene with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or alkyl derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy or alkyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

Comparison: 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the presence of the pentafluoroethoxy group, which imparts distinct electronic and steric properties compared to its tetrafluoroethoxy analogs

Properties

IUPAC Name

1-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-6-2-4-7(5-3-6)15-9(13,14)8(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAREFSOUFJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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